molecular formula C15H16ClNO3S B4778189 N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B4778189
M. Wt: 325.8 g/mol
InChI Key: VKDYUEMCRHPXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide, also known as CTTH, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide exerts its biological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is therefore considered a promising target for cancer therapy. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been reported to reduce the expression of pro-inflammatory cytokines and to modulate the immune response. In addition, this compound has been shown to improve cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit the growth and proliferation of cancer cells, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide, including the development of more potent and selective CK2 inhibitors, the investigation of this compound's potential therapeutic applications in various diseases, and the elucidation of its mechanism of action and downstream signaling pathways. Furthermore, the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound in vivo is also an area of active research.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been reported to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-8-9(2)21-7-10(8)15(18)17-12-5-11(16)13(19-3)6-14(12)20-4/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDYUEMCRHPXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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